N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropoxy group attached to a methylpyridine ring, which is further connected to a methanesulfonamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of 3-cyclopropoxy-6-methylpyridine with a suitable boron reagent under palladium catalysis . The resulting intermediate is then subjected to sulfonamide formation using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be fine-tuned to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: This compound features a similar pyridine ring but with different substituents, leading to distinct chemical and biological properties.
Tris(6-methylpyridin-2-yl)phosphine selenide: Another compound with a 6-methylpyridine ring, but with a phosphine selenide group, used in different applications.
Uniqueness
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide stands out due to the presence of the cyclopropoxy group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with specific desired properties.
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-6-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-3-6-9(15-8-4-5-8)10(11-7)12-16(2,13)14/h3,6,8H,4-5H2,1-2H3,(H,11,12) |
InChI Key |
XOVRQIAQPFEDHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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